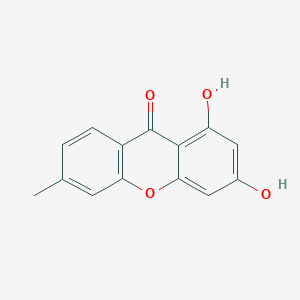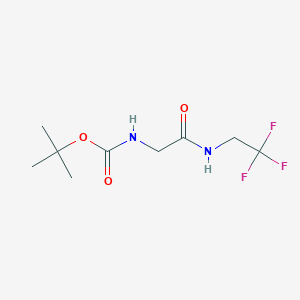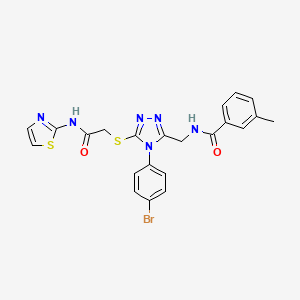
1,3-dihydroxy-6-methyl-9H-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydroxy-6-methyl-9H-xanthen-9-one is a chemical compound with the molecular formula C₁₄H₁₀O₄. It belongs to the class of xanthones, which are oxygen-containing heterocycles known for their diverse biological activities . This compound is characterized by its yellow color and is often used in various scientific research applications due to its unique chemical properties .
作用機序
Target of Action
Xanthones, the class of compounds to which it belongs, are known to interact with a wide range of biological targets, eliciting antioxidant, anti-inflammatory, antimicrobial, and anti-cytotoxic responses .
Mode of Action
Xanthones are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent .
Result of Action
Xanthones are known to elicit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anti-cytotoxic responses .
生化学分析
Biochemical Properties
It is known that xanthone derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Xanthone derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
The synthesis of 1,3-dihydroxy-6-methyl-9H-xanthen-9-one can be achieved through several methods. One classical approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Industrial production methods often involve microwave heating to enhance the efficiency of the reaction .
化学反応の分析
1,3-Dihydroxy-6-methyl-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include ytterbium triflate, palladium, ruthenium, and copper catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the presence of electron-withdrawing groups can enhance the inhibitory activities of the compound .
科学的研究の応用
1,3-Dihydroxy-6-methyl-9H-xanthen-9-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown promising results in inhibiting α-glucosidase, exhibiting anti-cancer activities, and providing anti-inflammatory effects . Additionally, it is used in the industry as a non-ionic water-soluble contrast agent with low toxicity and good stability .
類似化合物との比較
1,3-Dihydroxy-6-methyl-9H-xanthen-9-one can be compared with other similar compounds, such as 3,6-dihydroxy-9H-xanthen-9-one and 1,3,7-trihydroxyxanthone . These compounds share a similar xanthone scaffold but differ in the number and position of hydroxyl groups. The unique arrangement of hydroxyl groups in this compound contributes to its distinct biological activities and chemical properties .
特性
IUPAC Name |
1,3-dihydroxy-6-methylxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-7-2-3-9-11(4-7)18-12-6-8(15)5-10(16)13(12)14(9)17/h2-6,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPLYEBEGSRMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2982721.png)
![N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2982723.png)
![1-(7-Methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2982724.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B2982727.png)

![(E)-1-heptyl-2-styryl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2982730.png)
![rac-(3'aR,6'aR)-1-[(tert-butoxy)carbonyl]-5'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B2982731.png)

![2-[(3,4-dimethoxyphenyl)methyl]-1-ethyl-1H-1,3-benzodiazole](/img/structure/B2982736.png)


